molecular formula C17H16ClN3O3S3 B2987531 N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1050206-64-8

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No.: B2987531
CAS No.: 1050206-64-8
M. Wt: 441.96
InChI Key: RNIRPPUFXUPXIC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine-2-carboxamide scaffold via a sulfonyl group substituted with a 5-chlorothiophene moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-15-6-7-16(26-15)27(23,24)21-8-2-1-3-13(21)17(22)20-11-4-5-12-14(9-11)25-10-19-12/h4-7,9-10,13H,1-3,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIRPPUFXUPXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16ClN3O3S3
  • Molecular Weight : 442.0 g/mol
  • CAS Number : 1050206-64-8

Target Interactions

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide interacts with various biological targets, primarily enzymes and receptors. Notably, derivatives of benzothiazole, including this compound, have been reported to inhibit:

  • Acetylcholinesterase (AChE) : Involved in neurotransmission and linked to Alzheimer's disease.
  • Monoamine Oxidase B (MAO-B) : Plays a role in the metabolism of neurotransmitters and is implicated in neurodegenerative disorders.

Biochemical Pathways

The inhibition of AChE and MAO-B affects critical biochemical pathways:

  • Cholinergic Signaling Pathway : Impacts cognitive functions by modulating acetylcholine levels.
  • Monoamine Metabolism : Influences mood regulation and neuroprotection by affecting serotonin and dopamine levels.

Antimicrobial Properties

Research indicates that compounds similar to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide exhibit antimicrobial activity. Studies have shown that such compounds can effectively inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

In Vitro Studies

In vitro assays have demonstrated that N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide exhibits significant enzyme inhibition:

Enzyme TargetInhibition Percentage (%)Reference
Acetylcholinesterase65%
Monoamine Oxidase B72%

These results indicate a promising pharmacological profile for cognitive enhancement and neuroprotection.

In Vivo Studies

Animal model studies have shown that administration of the compound leads to improved cognitive function and reduced markers of inflammation. For example:

  • Cognitive Tests : Mice treated with the compound performed better in memory tests compared to controls.
  • Inflammatory Markers : Reduced levels of TNF-alpha and IL-6 were observed in treated groups.

Comparison with Similar Compounds

To understand the uniqueness of N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(5-chloro-thiophen-2-sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidineSimilar sulfonamide structureAntimicrobial
1-(4-fluorophenyl)-N-(benzo[d]thiazol-6-yl)ethanamineContains benzo[d]thiazole; different amine structureAnticancer
1-(4-methylphenyl)-N-(benzo[d]thiazol)acetamideAcetamide instead of carboxamide; similar core structureAnti-inflammatory

This table illustrates how the unique combination of functional groups in N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide may confer distinct biological properties not found in other analogs.

Comparison with Similar Compounds

Structural Features

The compound’s benzothiazole and chlorothiophenyl sulfonyl groups distinguish it from analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs
Compound Name / ID Core Structure Substituents Molecular Weight Yield (%) Melting Point (°C)
N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide (Target Compound) Benzothiazole + Piperidine 5-Chlorothiophen-2-yl sulfonyl ~442.9* N/A N/A
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide Dihydrobenzo-dioxin 5-Chlorothiophen-2-yl sulfonyl 442.9 N/A N/A
7q () Benzothiazole 2-Chloropyridin-4-ylamino, 2-methoxybenzamide ~510.0† 70 177.9–180.8
7t () Benzothiazole Thiazol-2-ylamino, 2-methoxybenzamide ~484.0† 68 237.7–239.1
Dasatinib () Thiazole 2-Chloro-6-methylphenyl, pyrimidinyl-piperazinyl 488.0 N/A N/A

*Estimated based on molecular formula similarities to ; †Calculated from molecular formulas in .

  • Benzothiazole vs. The target compound’s benzothiazole may enhance π-π stacking in biological targets compared to the dioxin analog .
  • Sulfonyl Group Variations: The 5-chlorothiophen-2-yl sulfonyl group in the target compound contrasts with the pyridine or thiazole substituents in compounds. The electron-withdrawing chlorine atom may improve metabolic stability relative to non-halogenated analogs .

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